(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury
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Overview
Description
(Bicyclo[221]heptan-2-yl)(chloro)mercury is an organomercury compound that features a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury typically involves the reaction of bicyclo[2.2.1]heptane derivatives with mercuric chloride. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and may involve the use of a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Material: Bicyclo[2.2.1]heptane derivative.
Reagent: Mercuric chloride (HgCl2).
Solvent: Tetrahydrofuran (THF).
Catalyst: Optional, depending on the specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the compound to other organomercury species.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
Scientific Research Applications
(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce mercury into organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury involves its interaction with molecular targets such as thiol groups in proteins. The compound can bind to these groups, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved include the formation of mercury-thiol complexes, which can affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-yl derivatives: Compounds with similar bicyclic structures but different substituents.
Other organomercury compounds: Such as methylmercury and ethylmercury, which have different organic groups attached to the mercury atom.
Uniqueness
(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury is unique due to its specific bicyclic structure and the presence of a chlorine atom. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
91503-59-2 |
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Molecular Formula |
C7H11ClHg |
Molecular Weight |
331.21 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanyl(chloro)mercury |
InChI |
InChI=1S/C7H11.ClH.Hg/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H;/q;;+1/p-1 |
InChI Key |
GJJSPNJEMQNIBQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2CC1CC2[Hg]Cl |
Origin of Product |
United States |
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